TAT-Gap19 is a synthetic peptide derived from the intracellular loop of Connexin 43, a protein that forms gap junctions and hemichannels in cells. This compound is designed to selectively inhibit Connexin 43 hemichannel activity without affecting gap junction communication. The addition of a transactivator of transcription (TAT) sequence enhances its cellular uptake, making it an effective tool for research in cellular communication and pathology.
TAT-Gap19 is synthesized through solid-phase peptide synthesis techniques, which allow for precise control over the peptide's amino acid sequence and modifications. The TAT sequence, which facilitates cell membrane penetration, is fused to the Gap19 peptide to enhance its bioavailability in various cellular models.
TAT-Gap19 belongs to a class of compounds known as mimetic peptides. These peptides mimic specific sequences of proteins and can modulate their activity. In this case, TAT-Gap19 targets the Connexin 43 hemichannel, making it a valuable tool in studies related to cell signaling and intercellular communication.
The synthesis of TAT-Gap19 typically involves the following steps:
The specific sequence of TAT-Gap19 includes a TAT tag (YGRKKRRQRRR) fused to the C-terminal end of Gap19 (a nonapeptide derived from the cytoplasmic loop of Connexin 43). This design not only enhances membrane permeability but also increases the potency of Connexin 43 hemichannel inhibition.
TAT-Gap19 has a defined molecular structure that includes:
The molecular weight of TAT-Gap19 is approximately 1,200 Da, depending on specific modifications during synthesis. Its solubility profile is favorable for biological applications, allowing it to be used in various experimental settings.
TAT-Gap19 primarily functions through non-covalent interactions with Connexin 43 hemichannels. It inhibits channel opening by binding to specific sites on the protein, thus preventing ion and small molecule flux across the membrane.
Electrophysiological studies have demonstrated that TAT-Gap19 effectively reduces unitary currents associated with Connexin 43 hemichannels in various cell types, confirming its role as an inhibitor.
The mechanism by which TAT-Gap19 exerts its effects involves:
Studies have shown that TAT-Gap19 significantly decreases reactive oxygen species generation and cell death in models exposed to ionizing radiation, highlighting its potential protective effects against cellular stressors.
TAT-Gap19 has several scientific uses:
TAT-Gap19 (YGRKKRRQRRRKQIEIKKFK) is a cell-permeable peptide derived from the cytoplasmic loop (CL; amino acids 119-144) of Connexin43 (Cx43). Its primary mechanism involves binding to the C-terminal tail (CT) domain of Cx43, specifically disrupting the intramolecular interaction between the CT and CL regions. This CT–CL interaction, termed the "loop/tail interaction," is essential for stabilizing the open conformation of Cx43 hemichannels under physiological and pathological conditions [1] [6]. Under basal conditions, the CT folds back to interact with the CL, promoting hemichannel opening. TAT-Gap19 competes for binding to the CT (particularly residues 261-300), thereby preventing this autoinhibitory interaction and stabilizing the closed state [6] [10]. Electrophysiological studies confirm that this disruption reduces the open probability of hemichannels by >70% without affecting gap junctional communication, as validated in astrocytes and endothelial cells using dye transfer assays (gap junctions) versus ATP release/ethidium uptake (hemichannels) [6] [10].
TAT-Gap19 exhibits high specificity for Cx43 hemichannels over other connexin isoforms or pannexin channels:
Table 1: Selectivity Profile of TAT-Gap19
Channel Type | Effect of TAT-Gap19 | Experimental Evidence |
---|---|---|
Cx43 Hemichannels | Inhibition (IC₅₀ ~7 µM) | ATP release ↓, dye uptake ↓ in endothelial cells/astrocytes |
Cx40 Hemichannels | No effect | Unaltered ATP release in Cx40-expressing systems |
Panx1 Channels | No effect | No inhibition of ATP release in B2B cells |
Cx43 Gap Junctions | No effect | Preserved LY dye transfer in cardiac/astrocyte networks |
TAT-Gap19 modifies Cx43 hemichannel gating kinetics in a voltage-dependent manner. Single-channel recordings in HeLa-Cx43 cells reveal:
The interaction between TAT-Gap19 and Cx43 is governed by key structural motifs:
Table 2: Structural Determinants of TAT-Gap19 Function
Structural Element | Role in Inhibition | Functional Consequence of Disruption |
---|---|---|
Isoleucine 130 (I130) | Mediates hydrophobic interaction with Cx43-CT | I130A mutation eliminates inhibition |
Lysine 134/135 (K134/K135) | Stabilizes CL-CT binding | Charge reversal (K134E/K135E) reduces efficacy by 80% |
Cx43-CT domain (residues 261-300) | Binding site for Gap19 | CT truncation renders hemichannels Gap19-insensitive |
TAT sequence (YGRKKRRQRRR) | Enhances cellular uptake | Deletion impairs intracellular delivery but not intrinsic activity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7